molecular formula C8H4F4O B1301902 3-Fluoro-4-(trifluoromethyl)benzaldehyde CAS No. 204339-72-0

3-Fluoro-4-(trifluoromethyl)benzaldehyde

Cat. No. B1301902
M. Wt: 192.11 g/mol
InChI Key: ZVIQXFUBNNGOJY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that is of interest due to its potential applications in various chemical syntheses and material sciences. The presence of fluorine atoms significantly alters the physical and chemical properties of the compound, making it a valuable building block in organic chemistry.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves various strategies. For instance, a novel aromatic fluorinated diamine monomer was synthesized by coupling 2-isopropylaniline and 4-(trifluoromethyl)benzaldehyde, which was then used to prepare a series of fluorinated polyimides . Another synthesis approach involves the reaction of fluoroalkyl-containing 3-oxo esters with aldehydes to form complex fluorinated compounds . These methods highlight the versatility of fluorinated benzaldehydes in synthesizing advanced materials and intermediates.

Molecular Structure Analysis

The molecular structure and electronic nature of benzaldehyde derivatives, including those with fluorine substituents, have been studied extensively. For example, the structure of the benzaldehyde/boron trifluoride adduct was determined by X-ray crystallography, revealing the complexation of the Lewis acid BF3 with the carbonyl group of benzaldehyde . Additionally, the crystal and molecular structures of trifluoromethylated benzanilides were investigated, showing the influence of weak intermolecular interactions involving organic fluorine .

Chemical Reactions Analysis

Fluorinated benzaldehydes participate in various chemical reactions. The deoxyfluorination of benzaldehydes using sulfuryl fluoride and tetramethylammonium fluoride is a method to introduce fluorine atoms at specific positions . Moreover, benzaldehydes can undergo C-H functionalization reactions, as demonstrated by the synthesis of fluorenones from benzaldehydes and aryl iodides .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into aromatic compounds like benzaldehydes significantly affects their physical and chemical properties. Fluorinated compounds often exhibit high thermal stability, low moisture absorption, and high hygrothermal stability . They also tend to have good solubility in organic solvents, which is beneficial for processing and application in various fields . The presence of fluorine can also lead to unique intermolecular interactions, as seen in trifluoromethylated benzanilides, which display a range of supramolecular structures due to the "fluorous effect" .

Scientific Research Applications

Reductive Etherification

A study by Funke et al. (2006) explored the reductive etherification of 4-[18F]fluoro-benzaldehyde, a compound related to 3-Fluoro-4-(trifluoromethyl)benzaldehyde, using decaborane as a reducing agent. This research demonstrated the potential to synthesize 4-[18F]fluoro-benzylethers through a one-step reaction, which could be significant in the synthesis of complex organic compounds (Funke et al., 2006).

Anticancer Activity

Lawrence et al. (2003) synthesized a series of fluorinated benzaldehydes, including compounds similar to 3-Fluoro-4-(trifluoromethyl)benzaldehyde, for use in the Wittig synthesis of fluoro-substituted stilbenes. These compounds were tested for their in vitro anticancer properties, demonstrating the potential therapeutic applications of fluorinated benzaldehydes in oncology (Lawrence et al., 2003).

Catalytic Applications

Wu et al. (2021) utilized 2-Fluoro-5-(trifluoromethyl)aniline, a compound structurally similar to 3-Fluoro-4-(trifluoromethyl)benzaldehyde, in a study involving ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This research showcases the role of fluorinated compounds in catalysis, particularly in the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Fluorinated Microporous Polyaminals

Li et al. (2016) investigated the synthesis of fluorinated microporous polyaminals using 4-trifluoromethylbenzaldehyde, a compound analogous to 3-Fluoro-4-(trifluoromethyl)benzaldehyde. This study highlights the potential of fluorinated benzaldehydes in creating materials with high specific surface areas, which could be important for gas adsorption applications, especially for carbon dioxide (Li et al., 2016).

Fluorination in Organic Synthesis

Kim and Yu (2003) performed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides, including 4-fluoro-3-nitro-benzaldehyde, which is structurally related to 3-Fluoro-4-(trifluoromethyl)benzaldehyde. Their findings demonstrate the versatility of fluorinated benzaldehydes in organic synthesis, particularly in palladium(0)-catalyzed reactions (Kim & Yu, 2003).

Safety And Hazards

3-Fluoro-4-(trifluoromethyl)benzaldehyde should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIQXFUBNNGOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372122
Record name 3-Fluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)benzaldehyde

CAS RN

204339-72-0
Record name 3-Fluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204339-72-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Zong, C Shea, K Maffucci, I Ojima - Journal of fluorine chemistry, 2017 - Elsevier
… (Oakwood Chemical), 3-fluoro-4-trifluoromethoxybenzaldehyde (Alfa Aesar), 4-difluoromethoxybenzaldehyde (Ox-Chem), 3-fluoro-4-trifluoromethyl-benzaldehyde (Alfa Aesar) and 2-…
Number of citations: 4 www.sciencedirect.com
TRK Reddy, C Li, X Guo, HK Myrvang… - Journal of medicinal …, 2011 - ACS Publications
… The procedure was similar as for 52 except that 3-fluoro-4-trifluoromethyl benzaldehyde (273 μL, 2.0 mmol, 1.0 equiv) was used. Product 53 was isolated as a white powder (9% yield); …
Number of citations: 75 pubs.acs.org
MF Polat, DA Anil, G Ozkemahli… - …, 2023 - Wiley Online Library
We designed and synthesized a novel series of trimethoxy chalcones with CF 3 or F substituents at various positions of ring B, characterized using IR, NMR spectral data, and elemental …
LE Rusali, AM Lopez-Hernandez, KM Kremiller… - 2023 - chemrxiv.org
… Prepared from 2 (20 mg, 0.130 mmol) 3-fluoro-4-trifluoromethyl benzaldehyde (0.036 mL, 0.358 mmol) according to General Procedure A. The crude product was purified by silica gel …
Number of citations: 2 chemrxiv.org
A Broadnax - 2018 - wakespace.lib.wfu.edu
The design of molecular rectifiers is one of the major topics of research in molecular electronics, however the relationship between the molecular structure and the electrical …
Number of citations: 0 wakespace.lib.wfu.edu
L Dai, Q Wang, P Wang, S Zhang, L Tai, X Xu… - European Journal of …, 2022 - Elsevier
Nonalcoholic steatohepatitis (NASH) is a rising public health burden, and there is a lack of effective therapeutic drugs in clinical practice. Sustained hepatic inflammation is considered …
Number of citations: 2 www.sciencedirect.com
H Ratni, TM Ballard, C Bissantz, T Hoffmann… - Bioorganic & medicinal …, 2010 - Elsevier
The rational design of a novel series of pyrrolidine derivatives as neurokinin-3 receptor antagonists is reported starting from a selective neurokinin-1 receptor antagonist. Typical …
Number of citations: 6 www.sciencedirect.com

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